molecular formula C12H24O2Si B1588981 2-(tert-Butyldimethylsilyloxy)cyclohexanone CAS No. 74173-08-3

2-(tert-Butyldimethylsilyloxy)cyclohexanone

Cat. No.: B1588981
CAS No.: 74173-08-3
M. Wt: 228.4 g/mol
InChI Key: HOZXDUOXGSOLJB-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyloxy)cyclohexanone is an organic compound with the molecular formula C12H24O2Si. It is a derivative of cyclohexanone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyloxy)cyclohexanone typically involves the protection of cyclohexanone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

Cyclohexanone+TBDMS-Cl+BaseThis compound\text{Cyclohexanone} + \text{TBDMS-Cl} + \text{Base} \rightarrow \text{this compound} Cyclohexanone+TBDMS-Cl+Base→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyloxy)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 produces alcohols .

Scientific Research Applications

2-(tert-Butyldimethylsilyloxy)cyclohexanone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyloxy)cyclohexanone primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The TBDMS group can be removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxycyclohexanone
  • 4-Phenylcyclohexanone
  • 2-Methylcyclohexanone

Uniqueness

Compared to similar compounds, 2-(tert-Butyldimethylsilyloxy)cyclohexanone offers unique advantages due to the stability of the TBDMS protecting group. This stability allows for a broader range of reaction conditions without compromising the integrity of the protected hydroxyl group. Additionally, the TBDMS group can be easily removed, making it a versatile tool in organic synthesis .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXDUOXGSOLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458367
Record name 2-(tert-Butyldimethylsilyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74173-08-3
Record name 2-(tert-Butyldimethylsilyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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